(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone
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Overview
Description
(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a phenylmethanone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a suitable phenylmethanone derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Phenylmethanone derivatives
- Quinoline and isoquinoline derivatives
Uniqueness
(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone is unique due to its specific structural features, such as the presence of methoxy groups and a phenylmethanone moiety
Properties
CAS No. |
153396-88-4 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C20H23NO3/c1-20(2)12-15-10-17(23-3)18(24-4)11-16(15)13-21(20)19(22)14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3 |
InChI Key |
KIUMPASGKOAHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2CN1C(=O)C3=CC=CC=C3)OC)OC)C |
Origin of Product |
United States |
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